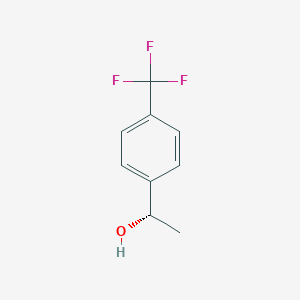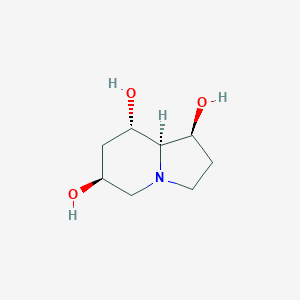
(S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine
説明
“(S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine” is a chemical compound with the CAS Number: 134756-75-5 . It is also known as "tert-butyl (dimethyl)silyl (2S)-2-pyrrolidinylmethyl ether" . The compound appears as a colorless to white to yellow to yellow-brown sticky oil to solid or liquid .
Molecular Structure Analysis
The molecular formula of this compound is C23H33NOSi . It contains a total of 61 bonds, including 28 non-H bonds, 12 multiple bonds, 6 rotatable bonds, 12 aromatic bonds, 1 five-membered ring(s), 2 six-membered ring(s), 1 secondary amine(s) (aliphatic), and 1 Pyrrolidine(s) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 367.600 g/mol . It has a density of 1.0±0.1 g/cm3 . The boiling point is predicted to be 445.2±35.0 °C at 760 mmHg .科学的研究の応用
Organic Synthesis: Protecting Group in Chemical Reactions
This compound is used as a protecting group for alcohols and other reactive hydroxyl-containing compounds. In organic synthesis, protecting groups like the tert-butyldimethylsilyl (TBS) moiety are crucial for preventing unwanted reactions at sensitive sites during complex chemical transformations . The TBS group can be easily deprotected under mild conditions, which is advantageous for multi-step synthesis processes.
Pharmaceutical Research: Drug Design and Development
In pharmaceutical research, the tert-butyl-diphenylsilyl group is often employed to modify the pharmacokinetic properties of drug candidates. By altering the compound’s lipophilicity and steric hindrance, researchers can improve drug absorption, distribution, metabolism, and excretion (ADME) profiles .
Material Science: Surface Modification
The compound is used in material science for surface modification of various materials. The silyl group can be used to introduce organic functionalities onto inorganic surfaces, which can alter surface properties such as hydrophobicity, chemical resistance, and biocompatibility .
Catalysis: Intermediate in Catalyst Development
In catalysis, this compound serves as an intermediate in the development of new catalysts. The silyl group can stabilize reactive intermediates or act as a ligand to metal centers, influencing the catalyst’s activity and selectivity .
Analytical Chemistry: Derivatization Agent
It acts as a derivatization agent in analytical chemistry, particularly in chromatography. Derivatization can increase the volatility and detectability of compounds, facilitating their analysis by gas chromatography (GC) or liquid chromatography (LC) .
Biochemistry: Study of Enzymatic Reactions
The tert-butyl-diphenylsilyl group is utilized in biochemistry to study enzymatic reactions . It can be used to probe the mechanism of enzymes that interact with pyrrolidine rings or to protect specific functional groups during enzymatic assays .
Polymer Chemistry: Modifier for Polymer Properties
In polymer chemistry, this compound is used to modify polymer properties . It can be incorporated into polymer chains to influence the physical properties of the material, such as flexibility, toughness, and thermal stability .
Nanotechnology: Precursor for Nanomaterial Synthesis
Lastly, in nanotechnology, it serves as a precursor for the synthesis of nanomaterials. The silyl group can be used to create silicon-containing nanostructures with potential applications in electronics, photonics, and drug delivery systems .
作用機序
Safety and Hazards
The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements include H302, H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P330, P332, P337, P338, P340, P351, P352, P362, P403, P405 .
特性
IUPAC Name |
tert-butyl-[diphenyl-[(2S)-pyrrolidin-2-yl]methoxy]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NOSi/c1-22(2,3)26(4,5)25-23(21-17-12-18-24-21,19-13-8-6-9-14-19)20-15-10-7-11-16-20/h6-11,13-16,21,24H,12,17-18H2,1-5H3/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFSFDYMOMREQP-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC([C@@H]1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine | |
CAS RN |
864466-71-7 | |
| Record name | 864466-71-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2R)-2-Ethynylpyrrolidin-1-yl]ethanone](/img/structure/B152379.png)
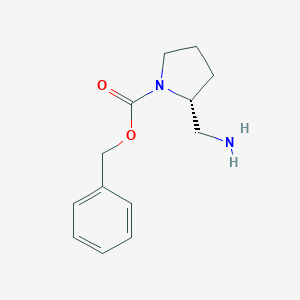

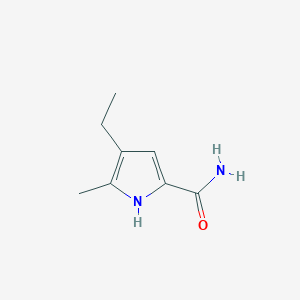
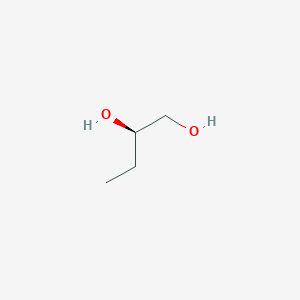

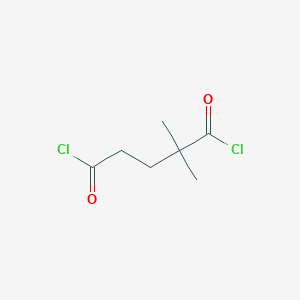

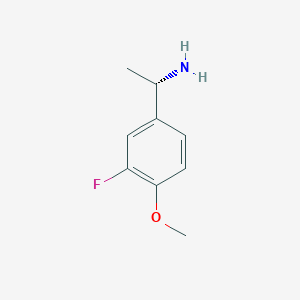
![1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde](/img/structure/B152410.png)
